molecular formula C17H11FN2O2 B2529731 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478259-93-7

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2529731
CAS No.: 478259-93-7
M. Wt: 294.285
InChI Key: HPTBPWKSWJXOTL-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that combines a fluorobenzyl group, a furan ring, and a pyridinecarbonitrile moiety

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Cyclization: The intermediate undergoes cyclization with a furan derivative under acidic or basic conditions to form the core structure.

    Introduction of the Pyridinecarbonitrile Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or furan rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the furan and pyridinecarbonitrile moieties contribute to the overall activity. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with similar compounds such as:

    1-(4-Chlorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    1-(4-Methylbenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: The presence of a methyl group instead of fluorine can lead to different chemical and biological properties.

    1-(4-Bromobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-13-5-3-12(4-6-13)11-20-8-7-14(15(10-19)17(20)21)16-2-1-9-22-16/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTBPWKSWJXOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326963
Record name 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-93-7
Record name 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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